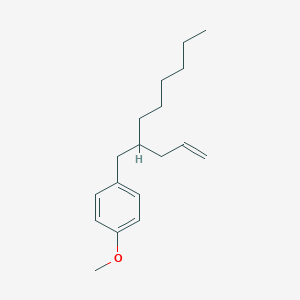
Agn-PC-0nhk5A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Agn-PC-0nhk5A would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0nhk5A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Agn-PC-0nhk5A has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Medicine: this compound has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of Agn-PC-0nhk5A involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors, modulating enzyme activity, or altering cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Agn-PC-0nhk5A include other biogenic alkylphenols and related chemical entities. Some examples are:
- AGN-PC-0CUK9P
- AGN-PC-0JKHFR
- This compound
Uniqueness
This compound stands out due to its specific chemical structure and unique properties, which may offer advantages in certain applications compared to other similar compounds. Its distinct reactivity and biological activity make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
502760-15-8 |
|---|---|
Fórmula molecular |
C18H28O |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-methoxy-4-(2-prop-2-enyloctyl)benzene |
InChI |
InChI=1S/C18H28O/c1-4-6-7-8-10-16(9-5-2)15-17-11-13-18(19-3)14-12-17/h5,11-14,16H,2,4,6-10,15H2,1,3H3 |
Clave InChI |
NAKZSRDUHQTEEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC=C)CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)

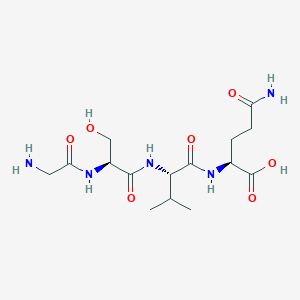
![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)
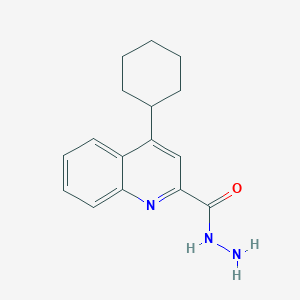
methanone](/img/structure/B14226104.png)

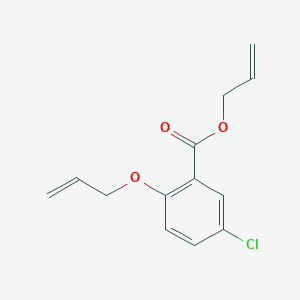
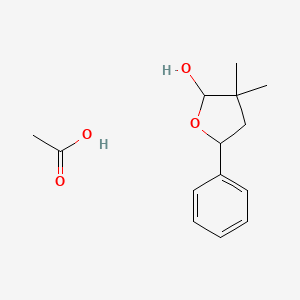
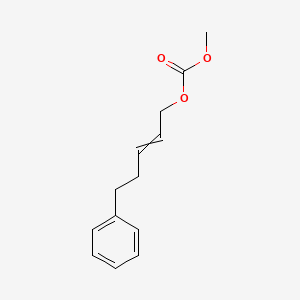

![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
